molecular formula C7H9ClO4S B2841567 (4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride CAS No. 1936003-12-1

(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride

Cat. No. B2841567
CAS RN: 1936003-12-1
M. Wt: 224.66
InChI Key: CMEMPZBKPZFSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1936003-12-1 . The IUPAC name for this compound is also "this compound" . The molecular weight of this compound is 224.66 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9ClO4S/c8-13(10,11)4-5-3-7(1-2-7)6(9)12-5/h5H,1-4H2 . This code provides a unique representation of the molecular structure.

Scientific Research Applications

Activation Pathways and Derivative Synthesis

Methanesulfonyl chloride is instrumental in activating hydroxyl groups towards nucleophilic substitution, leading to various functional derivatives. A study by Khoroshunova et al. (2021) explored the reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride. Depending on the substituents, these reactions produced hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole derivatives, demonstrating the compound's utility in synthesizing complex cyclic structures (Khoroshunova et al., 2021).

Molecular Structure Studies

Methanesulfonyl chloride's molecular structure has been studied using electron diffraction, offering insights into its geometrical parameters and comparing them with other related compounds. This foundational knowledge is crucial for understanding its reactivity and designing subsequent chemical reactions (Hargittai & Hargittai, 1973).

Ionic Liquid Applications

Research by Su et al. (2001) has shown that methanesulfonyl chloride, when combined with AlCl3, forms a room-temperature ionic liquid. This mixture was used to study the electrochemical properties of vanadium pentoxide films, highlighting the potential of methanesulfonyl chloride-based ionic liquids in battery technology and electrochemistry (Su, Winnick, & Kohl, 2001).

Epoxide Synthesis and Isomerization

Razin et al. (2006) explored the oxidation and subsequent isomerization of epoxides derived from 7-phenylsulfonyl-and 7-methylsulfonyl-6-methylidenebicyclo[3.1.1]heptanes. This study underscores the role of methanesulfonyl chloride in synthesizing and manipulating epoxide structures, which are valuable intermediates in organic synthesis (Razin, Ulin, & Vasin, 2006).

Sulfenyletherification Methods

Gao et al. (2018) introduced a method for the sulfenyletherification of unsaturated alcohols using dimethyl sulfoxide/oxalyl chloride, suggesting methanesulfenyl chloride as the active compound. This method exemplifies the broader utility of methanesulfonyl chloride derivatives in facilitating complex organic transformations (Gao et al., 2018).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(4-oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO4S/c8-13(10,11)4-5-3-7(1-2-7)6(9)12-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEMPZBKPZFSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(OC2=O)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.